1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is an organic compound known for its unique chemical structure and properties. This compound features a phenyl ring substituted with two hydroxyl groups at the 3 and 4 positions, connected to an octa-2,4-dien-1-one chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with an appropriate aliphatic chain precursor in the presence of a base catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The double bonds in the octa-2,4-dien-1-one chain can be reduced to single bonds.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of 3,4-dihydroxyphenylquinone derivatives.
Reduction: Formation of saturated derivatives of the original compound.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in disease pathways.
Comparison with Similar Compounds
- 3,4-Dihydroxyphenylacetone
- 3,4-Dihydroxyphenylpropan-2-one
- 3,4-Dihydroxyphenylpropiophenone
Uniqueness: 1-(3,4-Dihydroxyphenyl)octa-2,4-dien-1-one is unique due to its extended conjugated system, which imparts distinct chemical and biological properties compared to its simpler analogs. This extended conjugation can enhance its reactivity and potential biological activities .
Properties
CAS No. |
144094-14-4 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)octa-2,4-dien-1-one |
InChI |
InChI=1S/C14H16O3/c1-2-3-4-5-6-7-12(15)11-8-9-13(16)14(17)10-11/h4-10,16-17H,2-3H2,1H3 |
InChI Key |
UQMBURUGYNVUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.